Methyl (S)-piperidine-2-carboxylate hydrochloride Methyl (S)-piperidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 18650-39-0
VCID: VC21539495
InChI: InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
SMILES: COC(=O)C1CCCCN1.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

Methyl (S)-piperidine-2-carboxylate hydrochloride

CAS No.: 18650-39-0

Cat. No.: VC21539495

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-piperidine-2-carboxylate hydrochloride - 18650-39-0

Specification

CAS No. 18650-39-0
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name methyl (2S)-piperidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Standard InChI Key APCHKWZTSCBBJX-RGMNGODLSA-N
Isomeric SMILES COC(=O)[C@@H]1CCCCN1.Cl
SMILES COC(=O)C1CCCCN1.Cl
Canonical SMILES COC(=O)C1CCCCN1.Cl

Introduction

Chemical Identity and Structure

Methyl (S)-piperidine-2-carboxylate hydrochloride is an organic compound consisting of a piperidine ring with a methyl carboxylate group at the 2-position, present as a hydrochloride salt. The compound belongs to the heterocyclic amine family, with the piperidine ring containing one nitrogen atom in a six-membered structure . The S-configuration at the 2-position indicates the specific stereochemistry of the molecule.

Basic Identification Data

The compound has multiple identifiers across chemical databases and literature, compiled in the following table:

ParameterValue
Chemical NameMethyl (S)-piperidine-2-carboxylate hydrochloride
CAS Number18650-39-0
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.647 g/mol
European Community (EC) Number845-078-4
DSSTox Substance IDDTXSID70531755
Common SynonymsH-Homopro-OMe·HCl, (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Structural Characteristics

The molecule features a piperidine ring with a carboxymethyl substituent at the 2-position. The stereogenic center at the 2-position has the S-configuration, which is critical for its biological activity and applications. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base .

Physicochemical Properties

Understanding the physical and chemical properties of Methyl (S)-piperidine-2-carboxylate hydrochloride is essential for its handling, purification, and application in synthetic procedures.

Physical Properties

PropertyValue
Physical StateWhite solid
Melting Point205°C (dec.)
Boiling Point235.3°C at 760 mmHg
Flash Point96.1°C
SolubilitySoluble in water, methanol, and ethanol

Spectroscopic Data

The parent compound (without the hydrochloride) has the following spectroscopic characteristics:

ParameterValue
SMILESCOC(=O)[C@@H]1CCCCN1
InChIInChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
InChIKeyCXQTTWVBUDFUNO-LURJTMIESA-N

For the hydrochloride salt:

ParameterValue
SMILESCOC(=O)C1CCCCN1.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H
InChIKeyAPCHKWZTSCBBJX-UHFFFAOYSA-N

Synthesis Methods

Several approaches exist for synthesizing Methyl (S)-piperidine-2-carboxylate hydrochloride, with the most common methods involving hydrogenation of appropriate precursors.

Hydrogenation of Picolinic Acid Derivatives

A prevalent synthesis pathway involves the hydrogenation of picolinic acid derivatives. This approach typically uses catalysts such as platinum or palladium on carbon under controlled conditions .

Reductive Methylation Process

Another method involves reductive methylation processes. For similar compounds, such as N-methyl piperidine-2-carboxylic acid derivatives, catalytic reductive methylation conducted under superatmospheric pressure in a hydrogen atmosphere has been documented. This process utilizes less hazardous reagents such as formaldehyde instead of more toxic methylating agents like dimethyl sulfate .

From 4-Picoline-2-carboxylic Acid Derivatives

For related compounds like 4-methylpiperidine-2-carboxylate hydrochloride, synthetic routes starting from 4-picoline-2-carboxylic acid, ethyl ester have been developed. This method involves oxidation with phospho-molybdic acid as a catalyst to produce 4-picoline-2-carboxylic acid, ethyl ester oxynitride, followed by reduction using methanol or ethanol as a solvent .

The steps for this analogous synthesis include:

  • Oxidation of the pyridine derivative using hydrogen peroxide with phospho-molybdic acid as catalyst

  • Extraction and purification of the N-oxide intermediate

  • Reduction reaction using palladium catalyst and formic acid amine

  • Acidification with concentrated hydrochloric acid to obtain the hydrochloride salt

Applications in Research and Industry

Methyl (S)-piperidine-2-carboxylate hydrochloride has several important applications across different domains.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Its specific stereochemistry and functional groups make it particularly useful for stereoselective syntheses of bioactive molecules .

Local Anesthetics Development

Related compounds in this family, such as N-methyl piperidine-2-carboxylic acid-2,6-xylidide, have been utilized as local anesthetics, suggesting potential applications for derivatives of Methyl (S)-piperidine-2-carboxylate hydrochloride in anesthetic development .

Building Block in Organic Synthesis

The compound functions as an important building block in organic synthesis due to its specific stereochemistry and reactivity profile. The S-configuration at the 2-position makes it valuable for asymmetric synthesis applications .

Hazard StatementDescriptionGHS Category
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Hazard Classes and Categories

Hazard ClassCategory
Skin IrritantCategory 2
Eye IrritantCategory 2
Specific Target Organ Toxicity - Single ExposureCategory 3

Comparison with Related Compounds

Understanding the relationship between Methyl (S)-piperidine-2-carboxylate hydrochloride and similar compounds provides context for its properties and applications.

Comparison with Free Base Form

The free base form, Methyl (S)-piperidine-2-carboxylate (CAS: 90710-04-6), differs from the hydrochloride salt in several key properties:

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₇H₁₃NO₂C₇H₁₄ClNO₂
Molecular Weight143.184 g/mol179.647 g/mol
Water SolubilityLowerHigher
StabilityLess stableMore stable

Related Piperidine Derivatives

Several structurally related compounds have been documented in the literature:

CompoundRelationship to Target Compound
(3S,4R)-3,4-dihydroxypiperidine-2-carboxylateContains additional hydroxyl groups at positions 3 and 4
4-methylpiperidine-2-carboxylate hydrochlorideMethyl group at position 4 rather than S-configuration at position 2
N-methyl piperidine-2-carboxylic acid-2,6-xylidideContains additional N-methyl and xylidide substituents

Current Research and Applications

Research involving Methyl (S)-piperidine-2-carboxylate hydrochloride continues to expand, with several noteworthy directions emerging in recent literature.

Pharmaceutical Research

The compound shows promise in pharmaceutical research as an intermediate for developing novel therapeutic agents. Its well-defined stereochemistry makes it particularly valuable for developing compounds with specific biological activities .

Synthetic Methodology Development

Ongoing research focuses on developing more efficient and environmentally friendly methods for synthesizing this compound. Newer approaches aim to reduce the use of toxic reagents and harsh reaction conditions while improving yields and stereoselectivity .

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